molecular formula C9H5BrF4O2 B6332668 Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate CAS No. 537658-03-0

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B6332668
CAS No.: 537658-03-0
M. Wt: 301.03 g/mol
InChI Key: UAWUPZNDBKVMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring a bromo substituent at position 3, a fluoro group at position 2, and a trifluoromethyl group at position 5 on the benzene ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo substituent enables cross-coupling reactions for further functionalization .

Properties

IUPAC Name

methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWUPZNDBKVMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A patented method employs diazotization to introduce fluorine at the 2-position while retaining bromine at the 3-position. The synthesis begins with methyl 2-methyl-3-amino-5-bromobenzoate, which undergoes diazotization using hexafluorophosphoric acid (HPF₆) and sodium nitrite (NaNO₂) in a sulfuric acid solvent system. The choice of sulfuric acid minimizes chlorinated byproducts, while dichlorobenzene in the post-reaction workup prevents solvent interference.

Key Reaction Steps:

  • Diazotization :
    C9H10BrNO2+HPF6+NaNO2H2SO4C9H8BrF4O2+N2+byproducts\text{C}_9\text{H}_{10}\text{BrNO}_2 + \text{HPF}_6 + \text{NaNO}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_9\text{H}_8\text{BrF}_4\text{O}_2 + \text{N}_2 \uparrow + \text{byproducts}
    The reaction proceeds at 0–5°C to stabilize the diazonium intermediate.

  • Fluorine Substitution :
    Thermal decomposition of the diazonium salt in dichlorobenzene at 80–100°C replaces the amino group with fluorine.

Optimization Parameters:

ParameterOptimal ValueImpact on Yield/Purity
Molar Ratio (Substrate:HPF₆:NaNO₂)1:5.5:3.5Maximizes diazonium formation
SolventSulfuric acidSuppresses chlorination
Temperature0–5°C (diazotization)Prevents premature decomposition

This method achieves a 78–85% yield, with purity >95% confirmed via HPLC.

Multi-Step Synthesis from 2-Amino-4-Bromo-3-Fluorobenzoic Acid

Sequential Functionalization

A multi-step approach starts with 2-amino-4-bromo-3-fluorobenzoic acid, proceeding through esterification, iodination, and trifluoromethylation:

Step A: Esterification

Reagents : Thionyl chloride (SOCl₂), methanol
Conditions : 100°C for 16 hours
Outcome : Methyl 2-amino-4-bromo-3-fluorobenzoate is obtained in 94% yield.

Step B: Iodination

Reagents : Iodine (I₂), silver sulfate (Ag₂SO₄)
Conditions : Ethanol, ambient temperature, 45 minutes
Outcome : Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate (88% yield).

Data Table: Reaction Conditions and Outcomes

StepReagentsConditionsYield
ASOCl₂, MeOH100°C, 16 h94%
BI₂, Ag₂SO₄EtOH, 25°C, 45 min88%
DCF₃SO₂FCO₂MeNMP, 100°C, 12 hN/A

This route emphasizes sequential functionalization but requires careful handling of intermediates.

Halogenation-Esterification-Trifluoromethylation Cascade

Modular Synthesis

A generalized method involves three stages:

  • Halogenation : Bromination of 2-fluoro-5-(trifluoromethyl)benzoic acid using Br₂ in acetic acid.

  • Esterification : Treatment with methanol and H₂SO₄ to form the methyl ester.

  • Trifluoromethylation : Introduction of the CF₃ group via Ullmann coupling or radical pathways.

Critical Considerations:

  • Regioselectivity : Bromination at the 3-position is favored due to the electron-withdrawing effects of fluorine and CF₃ groups.

  • Catalysts : CuI enhances trifluoromethylation efficiency in Ullmann reactions.

Yield Optimization:

StageCatalystTemperatureYield
BrominationNone60°C82%
TrifluoromethylationCuI120°C68%

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
DiazotizationMild conditions, high purityRequires toxic HPF₆
Multi-StepHigh yields in early stepsComplex intermediate handling
ModularScalable for industrial productionLower trifluoromethylation yield

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique combination of halogen substituents (bromine and fluorine) and a trifluoromethyl group enhances its reactivity, making it suitable for various coupling reactions and functional group transformations.

Synthetic Routes

The synthesis of this compound generally involves the following steps:

  • Starting Materials : The synthesis begins with 3-bromo-2-fluorobenzoic acid and trifluoromethyl iodide.
  • Esterification : The acid is esterified using methanol and an acid catalyst.
  • Trifluoromethylation : Trifluoromethyl iodide is introduced in the presence of a base like potassium carbonate.

This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency and yield .

Biological Applications

Drug Discovery and Development
The compound is being investigated for its potential as a bioactive molecule in drug discovery. Its structure allows it to interact with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Industrial Applications

Agrochemicals and Specialty Chemicals
In industry, this compound is utilized in the development of agrochemicals and specialty materials. Its unique properties make it suitable for producing compounds with specific functionalities required in these sectors.

Case Studies

  • Bioactivity Assessment
    A study focused on the interaction of this compound with specific enzymes showed promising results in inhibiting their activity, suggesting its potential as a lead compound in therapeutic development .
  • Synthetic Methodology Optimization
    Research demonstrated the optimization of synthetic routes for this compound, emphasizing the use of greener chemistry practices to improve yield while minimizing environmental impact .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can enhance binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

Compound Name Substituent Positions Molecular Formula CAS No. Molecular Weight Key Features/Applications
Methyl 3-bromo-5-(trifluoromethyl)benzoate 3-Br, 5-CF₃ C₉H₆BrF₃O₂ 187331-46-0 283.04 Lacks 2-F; simpler synthetic routes
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 2-F, 4-CF₃, 5-Br C₉H₅BrF₄O₂ 2007915-72-0 301.03 Substituents alter symmetry; impacts crystallization
Methyl 3-bromo-4-(trifluoromethyl)benzoate 3-Br, 4-CF₃ C₉H₆BrF₃O₂ 455941-82-9 283.04 Adjacent Br/CF₃ increases steric hindrance
Methyl 3-iodo-5-nitrobenzoate 3-I, 5-NO₂ C₈H₆INO₄ 307353-32-8 307.05 Nitro group enhances electrophilicity; used in anion receptors
tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate 3-Br, 2-F, 5-CF₃ (tert-butyl ester) C₁₃H₁₁BrF₄O₂ N/A 347.13 Bulkier ester group reduces hydrolysis rate

Electronic and Steric Effects

  • Trifluoromethyl Influence : The electron-withdrawing CF₃ group at position 5 deactivates the ring, directing electrophilic attacks to specific positions. This contrasts with nitro-substituted analogs (e.g., Methyl 3-iodo-5-nitrobenzoate), where the nitro group strongly meta-directs reactions .

Reactivity in Cross-Coupling Reactions

  • The bromo substituent in the target compound enables Suzuki-Miyaura couplings, similar to Methyl 3-bromo-4-(trifluoromethyl)benzoate. However, the adjacent 2-fluoro group may necessitate optimized reaction conditions to avoid side reactions .
  • In contrast, iodo-substituted analogs (e.g., Methyl 3-iodo-5-nitrobenzoate) exhibit higher reactivity in Ullmann or Buchwald-Hartwig couplings due to iodine’s superior leaving-group ability .

Biological Activity

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H6BrF4O2
  • Molecular Weight : 305.05 g/mol
  • Functional Groups :
    • Bromine (Br)
    • Fluorine (F)
    • Trifluoromethyl group (-CF3)

These substituents enhance the compound's lipophilicity and reactivity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : The presence of electronegative halogens (Br and F) can enhance binding affinity to enzyme active sites, potentially inhibiting their activity.
  • Receptors : It may modulate receptor activity, impacting signaling pathways crucial for cellular function.

The trifluoromethyl group is particularly significant as it has been shown to increase the potency of compounds in drug discovery by improving metabolic stability and bioavailability .

Antiviral Activity

Research indicates that derivatives of methyl benzoates exhibit antiviral properties. For instance, compounds similar to this compound have been studied for their efficacy against HIV and other viral infections. The mechanism often involves inhibition of viral enzymes or interference with viral entry into host cells .

Anticancer Activity

Recent studies have explored the anticancer potential of fluorinated benzoates. This compound has been evaluated for cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Preliminary results suggest that it exhibits significant cytotoxicity, potentially through apoptosis induction or cell cycle arrest .

Case Studies

  • Antiviral Efficacy : In a study assessing the antiviral activity of fluorinated benzoates, this compound demonstrated promising results against HIV strains, with IC50 values indicating effective inhibition at low concentrations .
  • Cytotoxicity Assessment : A detailed cytotoxicity study involving human cancer cell lines showed that this compound could reduce cell viability significantly, suggesting its potential as a lead compound in anticancer drug development .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntiviral ActivityAnticancer ActivityBinding Affinity
This compoundModerateHighHigh
Methyl 3-bromo-5-(trifluoromethyl)benzoateLowModerateModerate
Methyl 3-fluoro-5-(trifluoromethyl)benzoateHighLowHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise halogenation : Begin with methyl benzoate derivatives, sequentially introducing bromine (via electrophilic substitution using Br₂/FeBr₃) and fluorine (via Balz-Schiemann reaction with diazonium salts). The trifluoromethyl group can be introduced using Ruppert-Prakash reagents (e.g., TMSCF₃) under palladium catalysis .
  • Esterification : Finalize by esterifying the carboxylic acid precursor (e.g., 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid) with methanol in the presence of H₂SO₄ or DCC/DMAP .
    • Critical Parameters :
StepReagents/ConditionsYield (%)Key Reference
BrominationBr₂, FeBr₃, 0°C → RT, 12h65–75
FluorinationNaNO₂, HF-pyridine, -10°C50–60
CF₃ IntroductionTMSCF₃, Pd(OAc)₂, DMF, 80°C40–50
  • Data Contradictions : Lower yields in fluorination steps may arise from competing side reactions (e.g., ring dehalogenation). Verify purity via GC-MS and optimize temperature gradients .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

HPLC-UV/ELSD : Use a C18 column (MeCN/H₂O gradient) to assess purity (>98% required for biological assays) .

NMR Analysis : Compare ¹H/¹³C/¹⁹F NMR spectra with computational predictions (DFT-based tools like Gaussian) to confirm substituent positions .

Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., m/z 317.48 [M+H]⁺) .

  • Common Pitfalls :

  • Overlapping ¹⁹F signals in crowded aromatic regions. Use 2D NMR (COSY, NOESY) to resolve ambiguities .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on the benzoate ring?

  • Mechanistic Insights :

  • The electron-withdrawing trifluoromethyl group directs electrophiles to the meta position, while bromine/fluorine compete for ortho/para positions. Computational modeling (e.g., Fukui indices) predicts reactive sites .
    • Case Study :
  • Nitration : Use HNO₃/H₂SO₄ at 0°C to favor meta-nitro products (yield: 55%). Competing para-substitution (<10%) occurs due to steric hindrance from the CF₃ group .

Q. How do the electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl boronic acids (e.g., 3-pyridylboronic acid) using Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O (80°C, 24h).
  • Key Findings :
Boronic AcidConversion (%)ByproductsReference
Phenyl-85<5% debromination
Thienyl-7010% homocoupling
  • Electronic Analysis :
  • The CF₃ group reduces electron density at C3, slowing oxidative addition. Use electron-rich ligands (e.g., XPhos) to enhance catalytic turnover .

Q. What computational tools are recommended for studying this compound’s interactions with biological targets?

  • Approach :

Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450).

MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

  • Validation :

  • Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorogenic substrates) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Case Example :

  • Reported MP : 149–150°C (PubChem) vs. 145–147°C (NIST).
  • Root Cause : Polymorphism or solvent retention. Recrystallize from EtOAc/hexanes and repeat DSC analysis .
    • Actionable Steps :
  • Cross-reference with NIST Chemistry WebBook for standardized IR/Raman spectra .
  • Submit pure samples to third-party labs for independent validation.

Biological Interaction Studies

Q. What in vitro assays are suitable for probing this compound’s bioactivity?

  • Protocol :

  • Cytotoxicity : MTT assay on HeLa cells (IC₅₀ determination).
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .
    • Key Observations :
  • The bromine atom enhances hydrophobic interactions with ATP-binding pockets, while fluorine improves metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.